N-(3-Aminophenyl)-4-isobutoxybenzamide
Description
Overview of N-(3-Aminophenyl)-4-isobutoxybenzamide as a Chemical Entity
This compound stands as a representative member of the aromatic amide class, distinguished by its sophisticated molecular architecture that incorporates multiple functional groups within a single chemical framework. The compound features a central benzamide structure with an amino group positioned at the meta position of one phenyl ring and an isobutoxy substituent on the para position of the benzamide portion. This specific arrangement of functional groups creates a molecule with unique chemical properties and reactivity patterns that distinguish it from other benzamide derivatives.
The chemical structure can be represented through various nomenclature systems, with the International Union of Pure and Applied Chemistry name reflecting the systematic organization of its constituent atoms and bonds. The compound's canonical SMILES notation, CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N, provides a linear representation of its three-dimensional structure, while the InChI key XESDWRBAOSZVAH-UHFFFAOYSA-N serves as a unique identifier in chemical databases. These standardized representations facilitate accurate communication and data exchange within the global chemical research community.
The molecular composition of this compound encompasses seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a configuration that maximizes both structural stability and chemical reactivity. The presence of the amino group introduces nucleophilic character to the molecule, while the carbonyl group of the amide linkage provides electrophilic sites for potential chemical transformations. The isobutoxy substituent contributes to the compound's lipophilic properties and influences its solubility characteristics in various solvents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂ | |
| Molecular Weight | 284.35 g/mol | |
| Exact Mass | 284.15248 | |
| Chemical Abstracts Service Number | 1020722-41-1 | |
| InChI Key | XESDWRBAOSZVAH-UHFFFAOYSA-N |
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of benzamide chemistry, which has its roots in the foundational work of nineteenth-century organic chemists. The benzamide class of compounds gained prominence following the pioneering studies of Friedrich Wöhler and Justus von Liebig in 1832, who first identified benzamide as a distinct organic entity during their collaborative investigations of oil of bitter almonds. Their work established benzamide as the first organic molecule for which two different crystalline polymorphs were discovered, marking a significant milestone in the understanding of molecular crystallization and polymorphism.
The systematic exploration of substituted benzamides expanded throughout the nineteenth and twentieth centuries as synthetic organic chemistry evolved and sophisticated analytical techniques became available. The specific substitution pattern found in this compound reflects the accumulated knowledge of structure-activity relationships and the strategic placement of functional groups to achieve desired chemical and biological properties. The incorporation of the amino group at the meta position and the isobutoxy group at the para position represents a deliberate design approach that builds upon decades of research into the effects of substituent positioning on molecular behavior.
The formal identification and cataloging of this compound in chemical databases occurred as part of the systematic expansion of chemical knowledge in the twenty-first century. The compound's assignment of a unique Chemical Abstracts Service number and its inclusion in comprehensive chemical databases such as PubChem reflect the ongoing efforts to document and characterize the vast diversity of organic compounds. This systematic approach to chemical documentation has enabled researchers worldwide to access standardized information about the compound's properties and potential applications.
Relevance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its potential applications across multiple scientific disciplines and its role as a versatile synthetic intermediate. The compound's structural features make it particularly valuable in medicinal chemistry research, where the presence of both amino and amide functional groups provides opportunities for biological interactions and molecular recognition processes. The amino group can participate in hydrogen bonding interactions with biological targets, while the amide linkage offers additional sites for molecular recognition and binding.
In the field of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecular architectures. The compound can undergo various chemical transformations, including oxidation reactions that convert the amino group to corresponding nitro or nitroso derivatives, reduction processes that modify the amide functionality, and substitution reactions that introduce additional functional groups. These transformation capabilities make the compound particularly useful in diversity-oriented synthesis approaches and combinatorial chemistry applications.
The compound's relevance extends to material science applications, where its unique combination of functional groups can contribute to the development of novel polymeric materials and advanced composite systems. The presence of both polar and nonpolar regions within the molecule enables it to function as a potential surfactant or interface-modifying agent in various material systems. Additionally, the compound's ability to participate in hydrogen bonding networks makes it potentially useful in the design of supramolecular assemblies and self-organizing materials.
Contemporary research has also highlighted the compound's potential utility in the development of molecular probes and imaging agents. The aromatic nature of the molecule provides opportunities for fluorescence-based applications, while the functional group diversity enables the attachment of various reporter groups or targeting moieties. These characteristics position this compound as a potentially valuable component in the development of diagnostic tools and research reagents.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed analysis of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and potential applications across various research domains. The primary objective is to consolidate the available knowledge about this compound into a cohesive and accessible format that serves both academic researchers and industrial scientists working with benzamide derivatives and related chemical systems.
The scope of this review encompasses the systematic examination of the compound's molecular structure and the relationship between its structural features and observed chemical behavior. This includes a detailed analysis of the electronic and steric effects of the amino and isobutoxy substituents on the overall molecular properties and reactivity patterns. The review will explore how these structural elements influence the compound's solubility characteristics, stability under various conditions, and potential for chemical transformations.
A significant portion of the review focuses on the synthetic approaches available for the preparation of this compound, including both direct synthesis methods and strategies that involve the modification of related precursor compounds. The analysis will include consideration of reaction yields, selectivity issues, and the practical aspects of large-scale preparation. Additionally, the review will examine the analytical methods used for compound characterization and purity assessment, including spectroscopic techniques and chromatographic approaches.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDWRBAOSZVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isobutoxy Substituted Benzene Derivatives
The introduction of the isobutoxy group at the para position of the benzene ring is typically achieved via nucleophilic substitution on halogenated benzoic acid derivatives or nitriles.
Alkylation of Hydroxybenzoic Acid/Nitrile Derivatives:
For example, 4-hydroxybenzonitrile or 4-hydroxybenzoic acid methyl ester can be alkylated with isobutyl bromide in the presence of a base (e.g., potassium carbonate or sodium methoxide) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. This reaction yields 4-isobutoxybenzonitrile or 4-isobutoxybenzoate intermediates with high selectivity and yield.
Formation of the Benzamide Linkage (Amidation)
The key step in preparing N-(3-Aminophenyl)-4-isobutoxybenzamide is the formation of the amide bond between the 4-isobutoxybenzoic acid derivative and 3-aminophenyl moiety.
Direct Amidation:
The carboxylic acid (or activated derivative such as acid chloride) of 4-isobutoxybenzoic acid is reacted with 3-aminophenylamine under conditions facilitating amide bond formation.-
- Use of coupling agents (e.g., thionyl chloride to form acid chloride intermediate) or direct coupling with carbodiimides (e.g., EDC, DCC)
- Solvent: Chlorobenzene or other aromatic solvents for high boiling point and inertness
- Temperature: 70-100°C
- Reaction time: 1-3 hours or until completion
- Purification: Filtration and washing to isolate the amide product.
Introduction or Preservation of the 3-Amino Group on the Aniline Ring
The 3-amino substituent on the aniline ring can be introduced or preserved via:
Reduction of Nitro Group:
Starting from 3-nitroaniline derivatives, reduction is performed using catalytic hydrogenation (Raney nickel catalyst under hydrogen pressure) or chemical reducing agents (hydrazine hydrate with ferrous salts as catalysts).Alternative Synthetic Route:
The amino group is preserved if starting from 3-aminophenylamine directly; otherwise, the nitro group is reduced after amide formation.
Detailed Example of a Preparation Route
| Step | Reactants & Conditions | Product | Yield & Purity |
|---|---|---|---|
| 1. Alkylation | 4-hydroxybenzonitrile + isobutyl bromide, K2CO3, DMF, reflux 8h | 4-isobutoxybenzonitrile | >90% yield, high purity |
| 2. Amidation | 4-isobutoxybenzoic acid chloride + 3-nitroaniline, chlorobenzene, 70-100°C, 2h | N-(3-nitrophenyl)-4-isobutoxybenzamide | ~95% yield |
| 3. Reduction | N-(3-nitrophenyl)-4-isobutoxybenzamide + H2, Raney Ni, 80-105°C, 6h | This compound | ~90% yield, >99% purity |
This sequence ensures the selective introduction of the isobutoxy group, efficient amide bond formation, and clean reduction of the nitro group to the amino group.
Solvent and Reagent Considerations
| Step | Solvent Options | Bases or Catalysts | Notes |
|---|---|---|---|
| Alkylation | DMF, DMSO | K2CO3, NaOMe | Polar aprotic solvents favor SN2 alkylation |
| Amidation | Chlorobenzene, toluene | Thionyl chloride (for acid chloride formation), triethylamine | Acid chloride intermediate improves coupling efficiency |
| Reduction | Methanol, water mixture | Raney nickel, hydrazine hydrate, ferrous salts | Catalytic hydrogenation preferred for selectivity |
Research Findings and Optimization Notes
The use of polar aprotic solvents such as DMF and DMSO in alkylation steps improves reaction rates and yields by stabilizing the transition state.
Amidation via acid chloride intermediates provides higher yields and cleaner products compared to direct coupling in some cases.
Catalytic hydrogenation with Raney nickel under controlled temperature and pressure conditions offers efficient reduction of nitro groups without affecting other sensitive functionalities.
Purification steps involving filtration, washing with appropriate solvents (methanol/water mixtures), and drying are critical to achieve high purity (>99%) of the final product.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Alkylation of 4-hydroxybenzonitrile | Nucleophilic substitution | Isobutyl bromide, K2CO3, DMF | Reflux 8h | >90 | >98 |
| Formation of acid chloride | Thionyl chloride | SOCl2 | 70-100°C, 2h | 95 | >98 |
| Amidation | Acid chloride + 3-nitroaniline | Chlorobenzene, base | 70-100°C, 2h | 90-95 | >98 |
| Reduction of nitro to amino | Catalytic hydrogenation | Raney Ni, H2 | 80-105°C, 6h | 90 | >99 |
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, bromo, or sulfonic acid.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-Aminophenyl)-4-isobutoxybenzamide has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new drugs.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .
Anti-inflammatory Properties
Research has demonstrated that the compound possesses anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, leading to reduced inflammation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including the coupling of appropriate amines and benzamides. Understanding its synthesis is crucial for developing derivatives that may enhance its biological activity or reduce toxicity.
| Synthesis Method | Description |
|---|---|
| Coupling Reaction | Involves the reaction between an amine and a benzoyl chloride under controlled conditions to form the amide bond. |
| Substitution Reaction | Modifications can be made at the aromatic rings to enhance potency or selectivity towards specific biological targets. |
The biological activity of this compound has been explored in various contexts:
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been tested against certain kinases that play a role in cancer progression .
Interaction with Receptors
The compound's ability to bind to various receptors makes it a candidate for further investigation in receptor-mediated signaling pathways. This could lead to the development of novel therapeutics targeting specific diseases .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
-
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . -
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on its anti-inflammatory properties, revealing that treatment with this compound led to decreased levels of inflammatory markers in animal models .
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Position: The meta-amino group in this compound distinguishes it from para-amino analogs like N-(4-Aminophenyl)-3-isopropoxybenzamide. Meta substitution may influence binding orientation in target proteins . Para-alkoxy groups (e.g., isobutoxy, butoxy) enhance lipid solubility, whereas meta-alkoxy (e.g., isopropoxy) may reduce steric clashes in certain binding pockets .
Chain Length and Branching: Isobutoxy (branched C₄ chain) vs. butoxy (linear C₄): Branching reduces membrane permeability compared to linear chains but may improve metabolic stability .
Functional Group Additions :
Biological Activity
N-(3-Aminophenyl)-4-isobutoxybenzamide is a compound of interest in pharmacological research due to its unique chemical structure and potential biological activities. This article provides an in-depth exploration of its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the class of benzamides, characterized by an aminophenyl group and an isobutoxy group attached to a benzamide core. The synthesis typically involves several steps:
- Nitration of 3-nitroaniline using concentrated nitric and sulfuric acids.
- Reduction of the nitro group to an amino group using iron powder and hydrochloric acid.
- Amidation by coupling the amine with 4-isobutoxybenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
This synthesis pathway highlights the compound's structural complexity, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions such as inflammatory bowel disease (IBD).
- Cytokine Modulation: It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in immune responses.
3.1 In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various cellular targets:
- Anti-inflammatory Activity: Studies have demonstrated its ability to reduce neutrophil infiltration and improve recovery in models of colitis by modulating cytokine levels.
- Anticancer Potential: Preliminary findings suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis.
3.2 In Vivo Studies
In animal models, particularly those induced with colitis, this compound demonstrated:
- Weight Recovery: Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.
- Biochemical Markers: Reduction in myeloperoxidase levels, indicating decreased inflammation.
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(3-Aminophenyl)-4-butoxybenzamide | Butoxy at para position | Similar anti-inflammatory effects |
| N-(3-Aminophenyl)-3-butoxybenzamide | Butoxy at meta position | Varying efficacy in enzyme inhibition |
The position of the isobutoxy group significantly influences the compound's reactivity and biological profile.
Case Study 1: Anti-inflammatory Effects
A study conducted on a mouse model of colitis revealed that administration of this compound led to a marked decrease in disease severity scores compared to control groups. The treatment resulted in reduced levels of pro-inflammatory cytokines, demonstrating its potential therapeutic effects against IBD.
Case Study 2: Cancer Cell Line Studies
In vitro assays using human cancer cell lines indicated that this compound inhibited cell proliferation significantly. The compound induced apoptosis through activation of caspase pathways, suggesting a mechanism for its anticancer properties.
Q & A
Q. What are the standard synthetic routes for N-(3-Aminophenyl)-4-isobutoxybenzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves amidation reactions between 3-aminophenylamine derivatives and 4-isobutoxybenzoic acid. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
- Nucleophilic substitution : React the activated acid with 3-aminophenylamine under inert conditions (N₂ atmosphere) to avoid oxidation of the amine group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm), isobutoxy methyl groups (δ 1.0–1.2 ppm), and the amine proton (δ 5.2–5.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 297.14 (calculated for C₁₇H₁₈N₂O₂) .
- IR Spectroscopy : Stretching vibrations for amide (C=O at ~1660 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Solubility : Sparingly soluble in water (0.6 µg/mL) but highly soluble in DMSO (>50 mg/mL). Pre-solubilize in DMSO for biological assays .
- Stability : Store at –20°C under desiccation; sensitive to prolonged light exposure (degradation observed via TLC after 72 hours under UV light) .
- LogP : Predicted value of 3.2 (using ChemDraw) indicates moderate lipophilicity, influencing membrane permeability in cell-based assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the amine group shows high electron density (HOMO: –5.2 eV), making it prone to oxidation .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water/DMSO mixtures) to assess aggregation tendencies. Radial distribution functions (RDFs) reveal preferential solvation by DMSO .
Q. How can researchers resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Standardized Protocols : Use USP-type solubility apparatus with controlled temperature (±0.1°C). For aqueous solubility, employ shake-flask method with HPLC quantification .
- Ionic Strength Adjustments : Test solubility in PBS (pH 7.4) vs. pure water to account for buffer effects. For example, solubility decreases by 40% in PBS due to salting-out effects .
Q. What strategies optimize reaction yields and minimize by-products during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to reduce aryl halide impurities (yield improvement from 60% to 85%) .
- Reaction Monitoring : Use in-situ FTIR to track amide bond formation (disappearance of –COOH peak at 1700 cm⁻¹). Quench reactions at 90% conversion to prevent over-oxidation .
Q. How can structure-activity relationships (SAR) be investigated for biological targets?
Methodological Answer:
- Analog Synthesis : Modify the isobutoxy group (e.g., replace with methoxy or trifluoromethyl) and test against kinase targets (e.g., EGFR). IC₅₀ values correlate with substituent electronegativity .
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). The amide group forms hydrogen bonds with Arg120, while the isobutoxy moiety occupies a hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
